molecular formula C13H14O2 B1423724 Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate CAS No. 28002-99-5

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

Cat. No. B1423724
CAS RN: 28002-99-5
M. Wt: 202.25 g/mol
InChI Key: KRGWQDMTJGWQFM-UHFFFAOYSA-N
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Description

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate, also known as ethyl 2-(1-indenylidene)acetate, is a highly reactive organic compound with a unique structure that has attracted interest in diverse fields. It has a molecular weight of 202.25 g/mol . The IUPAC name for this compound is ethyl (2E)-2,3-dihydro-1H-inden-1-ylideneethanoate . It is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is 1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3/b11-9+ . This compound is a powder in its physical form .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate were not found, it’s known that similar compounds have been used in the construction of high-performance organic solar cells .


Physical And Chemical Properties Analysis

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate is a powder . It has a molecular weight of 202.25 g/mol . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Process Intensification in Ethyl Acetate Production

Ethyl acetate is widely utilized as a solvent in paints, coatings, and in the production of fragrances. Research has focused on improving the production process through process intensification techniques. These techniques, such as Reactive Distillation and Pervaporation Assisted Reactive Distillation, offer several advantages over traditional processes, including energy savings and reduced capital investment. The review by Patil and Gnanasundaram (2020) emphasizes the importance of optimizing process parameters like ethanol and acetic acid flow rates, catalyst choice, and reflux ratio to enhance ethyl acetate purity and production efficiency (Patil & Gnanasundaram, 2020).

Renewable Energy through Ethyl Acetate

Ethyl acetate can also play a crucial role in renewable energy. The production of ethyl acetate from bioethanol, using appropriate catalysts, not only yields ethyl acetate but also produces pure hydrogen as a by-product. This reversible reaction facilitates a Liquid Organic Hydrogen Carrier (LOHC) process, where bioethanol serves as a renewable hydrogen carrier. The review by Santacesaria et al. (2023) outlines the feasibility of this process, highlighting the advantages of using bioethanol and ethyl acetate in terms of environmental and human safety, and operational efficiency (Santacesaria et al., 2023).

Environmental Implications and Safety Assessments

The scalability of ionic liquid-based technologies, which include ethyl acetate as a solvent for dissolving biopolymers, raises questions about their environmental impact. Ostadjoo et al. (2018) discuss the need for comprehensive toxicity assessments of ionic liquids like 1-ethyl-3-methylimidazolium acetate to ensure their safe industrial application. This mini-review highlights the urgent need for detailed toxicological evaluations before these substances can be widely used in technology (Ostadjoo et al., 2018).

Future Directions

While specific future directions for Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate were not found, it’s worth noting that similar compounds have been used in the development of organic solar cells . This suggests potential future applications in the field of renewable energy.

properties

IUPAC Name

ethyl 2-(2,3-dihydroinden-1-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-15-13(14)9-11-8-7-10-5-3-4-6-12(10)11/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWQDMTJGWQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694969
Record name Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate

CAS RN

28002-99-5
Record name Ethyl (2,3-dihydro-1H-inden-1-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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